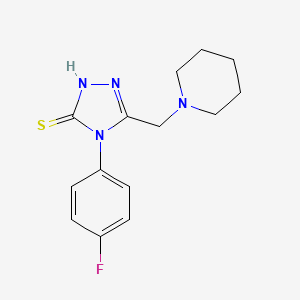
4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol: is a chemical compound that belongs to the class of triazoles Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives . The reaction conditions often require heating and the use of catalysts to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiol group (-SH) can be oxidized to form a disulfide bond.
Reduction: : The triazole ring can be reduced under certain conditions.
Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂).
Reduction: : Using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Using electrophiles like bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: : Disulfides.
Reduction: : Reduced triazole derivatives.
Substitution: : Brominated or other substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the interaction with biological targets due to its structural features.
Medicine: : Investigating its potential as a therapeutic agent, especially in the context of its biological activity.
Industry: : Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its molecular targets and pathways. The presence of the fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the triazole ring can interact with biological molecules in specific ways. The exact mechanism would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thiol
4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazole-3-ol
4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazole-3-one
Uniqueness
The uniqueness of 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol lies in its specific structural features, such as the presence of the thiol group and the fluorophenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4S/c15-11-4-6-12(7-5-11)19-13(16-17-14(19)20)10-18-8-2-1-3-9-18/h4-7H,1-3,8-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXFDSQYCZBVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NNC(=S)N2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24826362 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2884164.png)
![2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2884167.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2884168.png)
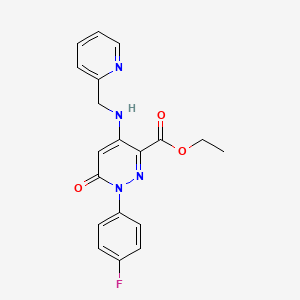
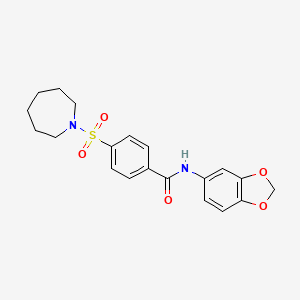
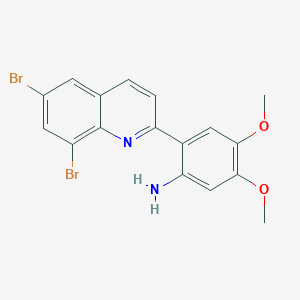
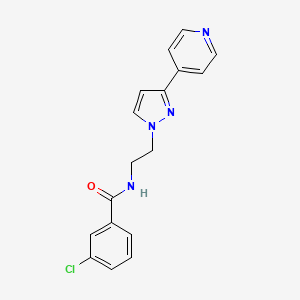
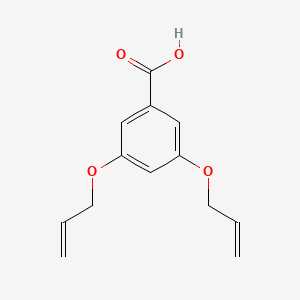
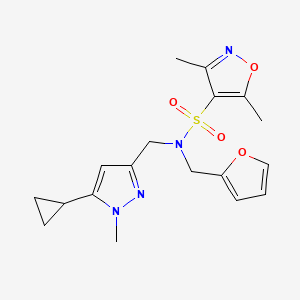
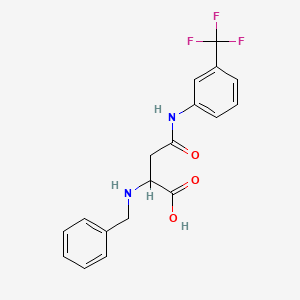
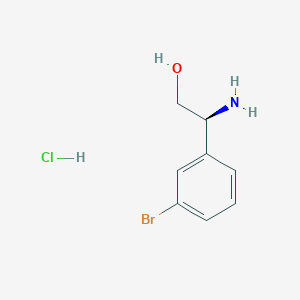
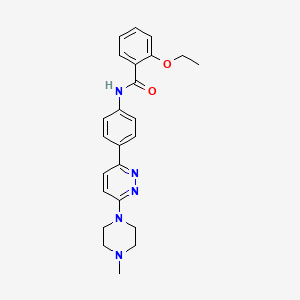
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2884183.png)
![2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2884184.png)
